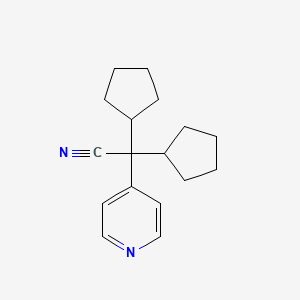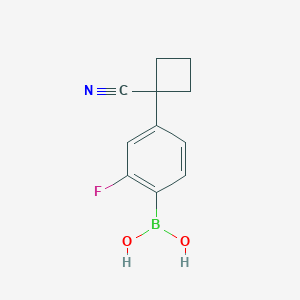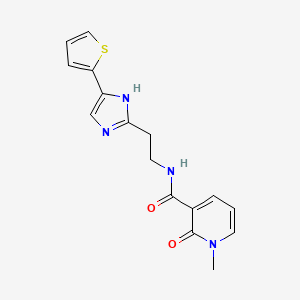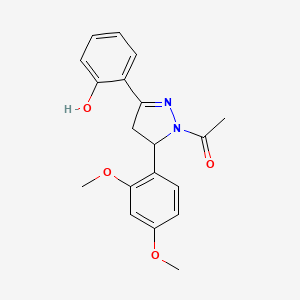
3-(allylamino)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the 1,2,4-triazin-5(4H)-one ring, with the “allylamino” and “4-methoxybenzyl” groups attached at the 3 and 6 positions, respectively. The presence of these groups is likely to influence the compound’s electronic structure and potentially its reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of the aromatic ring and the ether group could impact its polarity and solubility .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Elucidation
The synthesis and structural elucidation of novel 1,2,4-triazine derivatives, including those related to 3-(allylamino)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one, have been explored for their potential inhibitory activities towards certain enzymes. These compounds have been synthesized and their molecular structures confirmed through various spectroscopic techniques such as NMR, MS spectra, and elemental analyses. Additionally, X-ray crystallographic analysis has helped in securing their structures, further advancing our understanding of their potential as promising anticancer drugs due to their inhibitory effects on enzymes like CYP1A1 (El Massry et al., 2012).
Antimicrobial Activities
Some 1,2,4-triazole derivatives, including those that may structurally relate to the compound of interest, have been synthesized and screened for their antimicrobial activities. These studies reveal that certain synthesized compounds possess good or moderate activities against a variety of test microorganisms, indicating their potential use in developing new antimicrobial agents (Bektaş et al., 2007).
Chemical Modification and Applications
The compound this compound, due to its structural components, might be involved in chemical reactions for the creation of new materials or compounds with potential applications. For instance, the development of new acid-catalyzed p-methoxybenzylating reagents, which can lead to the formation of p-methoxybenzyl ethers in good yields, showcases the compound's relevance in synthetic chemistry for practical uses (Yamada et al., 2013).
Potential Anticancer Activities
Investigations into novel 1,2,4-triazine derivatives have highlighted their potential for anticancer activities. These compounds have been synthesized and evaluated against various cancer cell lines, indicating their potential as anticancer agents. This research underscores the importance of structural modification and testing in the development of new therapeutic options (Bekircan et al., 2008).
Eigenschaften
IUPAC Name |
6-[(4-methoxyphenyl)methyl]-3-(prop-2-enylamino)-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c1-3-8-15-14-16-13(19)12(17-18-14)9-10-4-6-11(20-2)7-5-10/h3-7H,1,8-9H2,2H3,(H2,15,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXKRSGWWFHCHLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(NC2=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2-Methylimidazo[1,2-a]pyridin-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B2544689.png)
![N-[(2-chlorophenyl)methyl]-1-(3-methylphenyl)benzimidazole-5-carboxamide](/img/structure/B2544690.png)
![1,1-Bis(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfinyl]-1-ethanol](/img/structure/B2544691.png)

![N-(furan-2-ylmethylcarbamothioyl)-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2544698.png)


![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(2,5-dimethylbenzyl)thio]pyrazin-2(1H)-one](/img/structure/B2544704.png)





![2-(3-bromophenyl)-1-ethyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B2544712.png)
